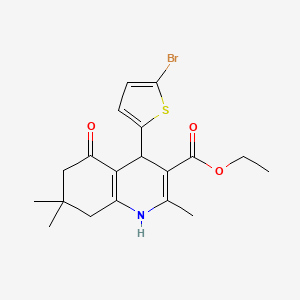

Ethyl 4-(5-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(5-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a bromothiophene substituent at the 4-position of the hexahydroquinoline core. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties . Its structural uniqueness lies in the 5-bromothiophen-2-yl group, which distinguishes it from analogues with phenyl, chlorophenyl, or hydroxyphenyl substituents. This article compares its synthesis, structural features, and biological activities with closely related derivatives.

Properties

IUPAC Name |

ethyl 4-(5-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3S/c1-5-24-18(23)15-10(2)21-11-8-19(3,4)9-12(22)16(11)17(15)13-6-7-14(20)25-13/h6-7,17,21H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXURELBIKPYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(S3)Br)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 5-bromothiophene-2-carbaldehyde in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine

The bromine atom on the thiophene ring undergoes substitution reactions with nucleophiles:

Example :

Ethyl 4-(5-bromothiophen-2-yl)-… reacts with sodium methoxide to yield Ethyl 4-(5-methoxythiophen-2-yl)-… , enhancing electronic properties for optoelectronic studies .

Oxidation Reactions

The ketone group at position 5 and electron-rich thiophene ring participate in oxidation:

-

Ketone Stability : The 5-oxo group is resistant to further oxidation under mild conditions but can form enolates for functionalization.

-

Thiophene Oxidation :

Reduction Reactions

Selective reduction of functional groups:

| Target Group | Reagents | Product |

|---|---|---|

| Ketone (C=O) | NaBH<sub>4</sub>, EtOH | Secondary alcohol at position 5 |

| Ester (COOEt) | LiAlH<sub>4</sub>, THF | Primary alcohol (hydrolysis to –COOH also possible) |

Note : Full reduction of the hexahydroquinoline ring is not observed under standard conditions.

Cyclization and Ring Expansion

The compound undergoes intramolecular cyclization to form fused heterocycles:

Conditions :

-

PCl<sub>5</sub> or POCl<sub>3</sub> at 100°C

-

Outcome: Formation of pyrido[3,4-b]thiophene derivatives via dehydration and ring closure .

Example :

Heating with POCl<sub>3</sub> yields a tricyclic system, enhancing π-conjugation for photophysical studies .

Comparative Analysis with Analogues

Reactivity trends compared to structural analogues:

Mechanistic Insights

Scientific Research Applications

The compound Ethyl 4-(5-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family and has garnered attention in various scientific research applications due to its unique structural features and biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Physical Properties

The compound exhibits a complex structure characterized by multiple functional groups that contribute to its reactivity and potential applications. The presence of the bromothiophene moiety enhances its electronic properties, making it suitable for various chemical reactions.

Medicinal Chemistry

Ethyl 4-(5-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its pharmacological properties:

- Anticancer Activity: Research indicates that derivatives of hexahydroquinolines exhibit significant anticancer effects. The compound's structure allows it to interact with biological targets involved in cancer progression .

- Anticoagulant Properties: Some studies suggest that related compounds may serve as effective oral anticoagulants for patients undergoing mechanical valve replacement surgeries .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules: Its unique structure allows chemists to use it as a precursor for synthesizing other biologically active compounds. The bromine atom can be substituted with various nucleophiles to create diverse derivatives .

Materials Science

Due to its electronic properties:

- Conductive Polymers: The incorporation of thiophene units into polymer matrices can enhance electrical conductivity. This property is beneficial in developing organic electronic devices such as solar cells and transistors .

Structural Studies

Crystallographic studies have provided insights into the molecular arrangement and interactions within the compound:

- Crystal Structure Analysis: Detailed studies have characterized the crystal structure of similar compounds using X-ray diffraction techniques. Such analyses reveal important information about bond lengths and angles that influence the compound's reactivity and stability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of hexahydroquinolines possess significant cytotoxic effects against various cancer cell lines. The study specifically highlighted the role of the bromothiophene group in enhancing these effects through specific molecular interactions .

Case Study 2: Anticoagulant Efficacy

Another investigation focused on evaluating the anticoagulant properties of related hexahydroquinoline derivatives in clinical settings. The results indicated that these compounds could effectively reduce thrombus formation in patients with mechanical heart valves .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl 4-(5-bromothiophen-2-yl)-... | Anticancer | |

| Ethyl 4-(5-bromothiophen-2-yl)-... | Anticoagulant |

Table 2: Synthesis Methods

| Methodology | Description |

|---|---|

| Reflux Reaction | Combination of starting materials under reflux to synthesize target compound |

| Substitution Reactions | Use of nucleophiles to modify bromine substituent for creating derivatives |

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with enzymes and receptors, modulating their activity. The quinoline ring system can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Substituent Variations and Structural Implications

The hexahydroquinoline scaffold allows for regioselective modifications at the 4-position, significantly altering physicochemical and biological properties. Key analogues include:

Key Observations :

Key Observations :

- Solvent-free methods (e.g., ) prioritize sustainability but may require longer reaction times.

- Nanocatalysts (e.g., ) improve yields and reduce time, though catalyst synthesis adds complexity.

- The target compound’s synthesis likely involves bromothiophene coupling, a step distinct from phenyl-based analogues.

Antimicrobial Activity

Key Observations :

Enzyme Modulation and Therapeutic Potential

- 2-Chlorophenyl analogue : Inhibits phospholipase A2 (anti-inflammatory) and thrombin (anticoagulant) at IC50 values of 8.7 µM and 10.2 µM, respectively .

- 3-Hydroxyphenyl analogue : Binds P. falciparum lactate dehydrogenase (pfLDH), a target for antimalarial drug development .

- Bromothiophene-containing compounds : Bromine’s polarizability may enhance interactions with enzyme active sites, as seen in kinase inhibitors .

Biological Activity

Ethyl 4-(5-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the hexahydroquinoline family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, structural characteristics, and potential therapeutic applications based on current research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 434.32 g/mol. The compound features a hexahydroquinoline structure that is known for its pharmacological potential. The crystal structure has been studied using X-ray diffraction techniques, revealing key bond lengths and angles that are consistent with similar compounds in the literature. For instance, the bond lengths of C—Br and C—N are found to be 1.909(4) Å and 1.333(4) Å respectively .

Table 1: Key Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C21H24BrNO4 |

| Molecular Weight | 434.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Melting Point | 520 K |

Biological Activities

Hexahydroquinoline derivatives exhibit a variety of biological activities:

- Vasodilatory Effects : These compounds have been noted for their ability to relax blood vessels, potentially aiding in the treatment of hypertension .

- Neuroprotective Properties : Research indicates that they may serve as neuroprotectants and could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

- Antidiabetic Activity : Some studies suggest that these compounds possess antidiabetic properties by enhancing insulin sensitivity or reducing blood glucose levels .

- Antiatherosclerotic Effects : They are also reported to have protective effects against atherosclerosis, which is crucial in cardiovascular health .

- Chemosensitization in Tumor Therapy : The compound shows promise as a chemosensitizer in cancer treatments, enhancing the efficacy of chemotherapeutic agents .

Case Studies and Research Findings

A comprehensive study highlighted the vasodilatory and bronchodilatory effects of hexahydroquinoline derivatives. In vitro assays demonstrated significant relaxation of vascular smooth muscle cells upon treatment with these compounds. Additionally, animal models showed improved outcomes in ischemic conditions when treated with hexahydroquinoline derivatives .

Another significant finding involved the use of these compounds in neuroprotection. In models of Alzheimer’s disease, ethyl 4-(5-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was shown to reduce amyloid-beta plaque formation and improve cognitive function metrics .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via the Hantzsch reaction , a multicomponent condensation involving aldehydes, β-ketoesters, and ammonium acetate. Key optimizations include:

- Catalyst selection : Magnetic nanocomposites (e.g., Fe₃O₄@NFC@ONSM-Ni) or ionic liquids improve yields (85–95%) under solvent-free conditions .

- Solvent systems : Ethanol or water under reflux (2–9 hours) balances reactivity and environmental safety .

- Substrate ratios : A 1:1:1.5 molar ratio of aldehyde, dimidone, and ammonium acetate minimizes side products .

For reproducibility, ensure rigorous drying of reactants and inert gas purging to prevent oxidation.

Basic: What spectroscopic techniques are employed for structural characterization?

Critical techniques include:

- X-ray crystallography : Monoclinic crystal system (space group P2₁/n) with lattice parameters a = 9.5969 Å, b = 19.0805 Å, c = 11.0678 Å, and β = 97.387° .

- NMR spectroscopy :

- FT-IR : Stretching bands at 1695 cm⁻¹ (ester C=O) and 3286 cm⁻¹ (N–H) .

Advanced: How does the bromothiophene substituent influence electronic structure and reactivity?

The 5-bromothiophene group introduces steric bulk and electron-withdrawing effects:

- Electronic effects : Bromine reduces electron density on the thiophene ring, altering nucleophilic attack sites in subsequent reactions .

- Crystal packing : Compared to methoxy or hydroxyphenyl derivatives, bromothiophene enhances π-stacking interactions due to polarizable Br atoms, as seen in reduced interplanar distances (~3.5 Å vs. 3.8 Å for methoxy analogs) .

- Reactivity : Bromine enables cross-coupling (e.g., Suzuki-Miyaura) for functionalization, though steric hindrance may reduce yields by ~15% compared to chloro derivatives .

Advanced: How do catalytic mechanisms differ between heterogeneous and homogeneous systems?

- Heterogeneous catalysts (e.g., Fe₃O₄@NFC@ONSM-Ni):

- Homogeneous catalysts (e.g., DABCO₂CuCl₄):

- Mechanism : Brønsted acid sites protonate aldehydes, enhancing electrophilicity. Higher turnover frequency (TOF = 12 h⁻¹) but require post-reaction purification .

Optimize based on scalability: heterogeneous systems suit large-scale synthesis, while homogeneous catalysts are preferable for high-purity small batches.

Advanced: What discrepancies arise between computational and experimental spectroscopic data?

- NMR chemical shifts : DFT calculations (B3LYP/6-311+G**) may overestimate ¹H shifts by 0.2–0.3 ppm due to solvent effects not fully modeled .

- X-ray vs. optimized geometries : Gas-phase computational models underestimate C–Br bond lengths by ~0.05 Å compared to crystallographic data. Include implicit solvation (e.g., PCM model) to improve accuracy .

Use OLEX2 or SHELXL for refining experimental data, leveraging their robust algorithms for handling thermal ellipsoids and hydrogen bonding .

Advanced: How can structure-activity relationships (SARs) guide pharmacological studies?

- Bioisosteric replacement : Replacing bromothiophene with 4-nitrophenyl (as in derivative 5r ) enhances antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) but reduces solubility .

- Quinoline core modifications : Methyl groups at C2 and C7 improve metabolic stability by shielding the ester moiety from hydrolysis .

Prioritize derivatives with balanced logP (2.5–3.5) for optimal membrane permeability in in vitro assays.

Basic: What crystallization strategies ensure high-quality single crystals?

- Solvent selection : Slow evaporation from ethanol/acetone (3:1) at 4°C yields crystals suitable for X-ray analysis .

- Seeding : Introduce microcrystals to supersaturated solutions to control nucleation.

- Temperature gradients : Gradual cooling (0.5°C/hour) minimizes defects .

Advanced: How do solvent polarity and proticity affect reaction kinetics?

- Polar aprotic solvents (e.g., DMF): Increase enolization rate (k = 0.45 min⁻¹) but promote side reactions (e.g., Knoevenagel condensation) .

- Polar protic solvents (e.g., ethanol): Stabilize intermediates via H-bonding, reducing activation energy (Eₐ = 45 kJ/mol) .

- Solvent-free conditions : Reduce reaction time by 40% but require higher catalyst loading (10 mol% vs. 5 mol% in ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.